molecular formula C17H20N4O B5271137 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide

Cat. No.: B5271137
M. Wt: 296.37 g/mol
InChI Key: DAZWSOHSXXHAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide typically involves a multi-step process. One common method is the solvent-free condensation/reduction reaction sequence. This process starts with the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by a reduction step to form the desired product. The reaction conditions often include mild temperatures and the use of reducing agents such as sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(4-Methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano group and the tert-butyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-17(2,3)15-9-14(19-20-15)11-21(4)16(22)13-7-5-6-12(8-13)10-18/h5-9H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZWSOHSXXHAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.